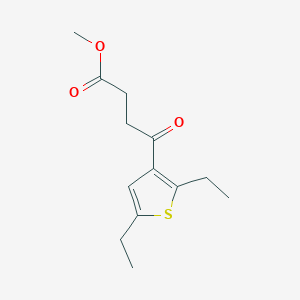
methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate, also known as MDETOB, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, as well as ribonucleotide reductase, an enzyme involved in the production of nucleotides necessary for DNA and RNA synthesis.
Biochemical and Physiological Effects
methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, indicating its potential as an anti-inflammatory agent. methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, suggesting its potential use as a neuroprotective agent.
実験室実験の利点と制限
One advantage of using methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of comprehensive studies on the toxicity and safety of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate, which may limit its potential use as a therapeutic agent.
将来の方向性
For the study of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate include further investigation into its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety. Additionally, research on the development of more efficient synthesis methods and analogs of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate may lead to the discovery of more potent and selective compounds for use in the treatment of various diseases.
合成法
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is synthesized through a multistep process that involves the reaction of ethyl acetoacetate with 2,5-diethylthiophene-3-carboxylic acid, followed by the addition of methyl iodide and a base. The resulting product is then purified through column chromatography to yield methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate.
科学的研究の応用
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate exhibits cytotoxic activity against cancer cells, and it has been suggested that it may be effective in the treatment of breast, lung, and colon cancer. Additionally, methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been found to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
methyl 4-(2,5-diethylthiophen-3-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-4-9-8-10(12(5-2)17-9)11(14)6-7-13(15)16-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKULVFLWYHQIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)CC)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl beta-(2,5-diethyl-3-thenoyl)propionate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)
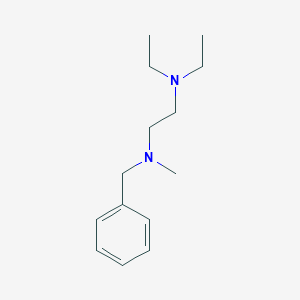
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)
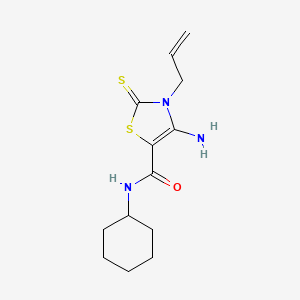
![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)
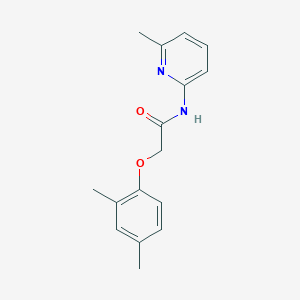
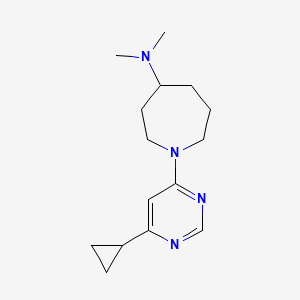
![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)